molecular formula C11H20N2O2 B6163881 tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2306249-81-8

tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6163881
CAS RN: 2306249-81-8
M. Wt: 212.3
InChI Key:
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Description

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate or simply tert-butyl azabicyclohexane-3-carboxylate (TBAH-3-COOH), is a synthetic organic compound that has been used in scientific research for a variety of applications. TBAH-3-COOH is a versatile molecule that can be used to synthesize other compounds, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

TBAH-3-COOH has been used in a variety of scientific research applications. For example, it has been used in the synthesis of other compounds, such as chiral compounds and polymers. In addition, TBAH-3-COOH has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of various drugs.

Mechanism of Action

TBAH-3-COOH has been shown to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. For example, TBAH-3-COOH has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter release. In addition, TBAH-3-COOH has been shown to interact with several types of G-protein coupled receptors, which are involved in the regulation of various cellular processes. Finally, TBAH-3-COOH has been shown to interact with several types of ion channels, which are important for the regulation of cell excitability and electrical signaling.
Biochemical and Physiological Effects
TBAH-3-COOH has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and anti-bacterial properties. In addition, TBAH-3-COOH has been shown to have anti-cancer properties, as well as to modulate the activity of the immune system. Finally, TBAH-3-COOH has been shown to have neuroprotective effects, as well as to modulate the activity of several neurotransmitter systems.

Advantages and Limitations for Lab Experiments

The use of TBAH-3-COOH in laboratory experiments has several advantages. For example, it is a relatively inexpensive and widely available compound, which makes it an attractive option for laboratory researchers. In addition, TBAH-3-COOH is a highly versatile molecule, which makes it useful for a variety of scientific research applications. Finally, TBAH-3-COOH has been shown to have a variety of biochemical and physiological effects, which makes it an attractive option for laboratory experiments.
However, there are also some limitations to the use of TBAH-3-COOH in laboratory experiments. For example, the compound is relatively unstable, which can make it difficult to use in some experiments. In addition, the compound has a relatively low solubility, which can make it difficult to work with in some circumstances. Finally, the compound has a relatively short shelf-life, which can limit its usefulness in some experiments.

Future Directions

Given the versatility of TBAH-3-COOH, there are a number of potential future directions for its use in scientific research. For example, TBAH-3-COOH could be used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of various drugs. In addition, TBAH-3-COOH could be used to synthesize other compounds, such as chiral compounds and polymers. Finally, TBAH-3-COOH could be used to study the effects of various environmental pollutants on human health.

Synthesis Methods

TBAH-3-COOH can be synthesized by a variety of methods, including the direct synthesis of the molecule from its components, or by the condensation of an amine and a carboxylic acid. The direct synthesis method involves the reaction of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate alcohol, aminomethyl chloride, and azabicyclohexane-3-carboxylic acid, which yields TBAH-3-COOH. Alternatively, TBAH-3-COOH can be synthesized from the condensation of an amine, such as triethylamine, and a carboxylic acid, such as azabicyclohexane-3-carboxylic acid. The reaction of these two components yields TBAH-3-COOH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the addition of a carboxylate group and the deprotection of the amine group.", "Starting Materials": [ "1,5-dibromopentane", "sodium azide", "triethylamine", "methanol", "tert-butyl 2-bromoacetate", "sodium hydroxide", "acetic acid", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "ethyl acetate", "N,N-dimethylformamide", "1-(aminomethyl)-3-azabicyclo[3.1.0]hexane" ], "Reaction": [ "1. Conversion of 1,5-dibromopentane to 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane using sodium azide and triethylamine in methanol", "2. Protection of the amine group using tert-butyl 2-bromoacetate in the presence of sodium hydroxide and acetic acid", "3. Deprotection of the amine group using hydrochloric acid in diethyl ether", "4. Addition of the carboxylate group using sodium bicarbonate and ethyl acetate", "5. Deprotection of the tert-butyl group using N,N-dimethylformamide and hydrochloric acid" ] }

CAS RN

2306249-81-8

Product Name

tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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